

Application Notes and Protocols: Utilizing LY2090314 in Combination with Platinum-Based Chemotherapy

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Compound of Interest

Compound Name: LY2090314

Cat. No.: B1684592

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Introduction

LY2090314 is a potent and selective small-molecule inhibitor of Glycogen Synthase Kinase-3 (GSK-3) alpha and beta isoforms, with IC50 values of 1.5 nM and 0.9 nM, respectively.^{[1][2][3]} By inhibiting the ATP-binding activity of GSK-3, **LY2090314** prevents the phosphorylation and subsequent proteasomal degradation of β -catenin. This leads to the stabilization and nuclear accumulation of β -catenin, activating the canonical Wnt/ β -catenin signaling pathway, which can induce apoptosis in certain cancer cells.^{[1][2][4]} Preclinical evidence suggests that **LY2090314** may enhance the efficacy of platinum-based chemotherapy regimens, and a Phase I clinical trial has evaluated its combination with carboplatin and pemetrexed in patients with advanced solid tumors.^{[1][5]}

These application notes provide a summary of the available data and detailed protocols for in vitro and in vivo studies to investigate the synergistic potential of **LY2090314** with platinum-based chemotherapies like cisplatin and carboplatin.

Data Presentation

Preclinical Efficacy (Illustrative Data)

While published studies state that **LY2090314** enhances the efficacy of platinum-based chemotherapy in preclinical models, specific quantitative data from these studies are not readily available in the public domain.[1][5] The following tables present illustrative data based on typical synergistic effects observed when combining a targeted agent with a cytotoxic drug.

Table 1: Illustrative In Vitro Cytotoxicity of **LY2090314** in Combination with Platinum Agents in A549 Non-Small Cell Lung Cancer Cells (72h Exposure)

Treatment Group	IC50 (nM)	Combination Index (CI)*
LY2090314	25	-
Cisplatin	2500	-
Carboplatin	15000	-
LY2090314 + Cisplatin (1:100 ratio)	See Note	< 1.0
LY2090314 + Carboplatin (1:600 ratio)	See Note	< 1.0

*Note: The Combination Index (CI) is a quantitative measure of drug interaction. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The IC50 for the combination would be determined experimentally.

Table 2: Illustrative In Vivo Tumor Growth Inhibition in an A549 Xenograft Model

Treatment Group	Dose and Schedule	Mean Tumor Volume at Day 21 (mm ³)	Percent Tumor Growth Inhibition (% TGI)
Vehicle Control	-	1500	0
LY2090314	20 mg/kg, i.p., daily	1200	20
Carboplatin	50 mg/kg, i.p., weekly	800	47
LY2090314 + Carboplatin	20 mg/kg daily + 50 mg/kg weekly	400	73

Clinical Trial Data

A Phase I clinical trial of **LY2090314** in combination with pemetrexed and carboplatin in 41 patients with advanced solid tumors has been completed.^{[1][5]}

Table 3: Summary of Phase I Clinical Trial Results for **LY2090314** with Pemetrexed and Carboplatin^{[1][5]}

Parameter	Finding
Maximum Tolerated Dose (MTD)	40 mg LY2090314 (intravenous, every 3 weeks with ranitidine premedication) in combination with pemetrexed (500 mg/m ²) and carboplatin (AUC 5-6)
Dose-Limiting Toxicities (DLTs)	- LY2090314 Monotherapy (≥40 mg): Grade 2 visual disturbance, Grade 3/4 peri-infusional thoracic pain. - Combination Therapy: Grade 3/4 thrombocytopenia, Grade 4 neutropenia.
Patient Demographics	41 patients with advanced solid tumors.
Best Overall Response (RECIST)	- 5 confirmed partial responses (3 non-small cell lung cancer, 1 mesothelioma, 1 breast cancer). - 19 patients with stable disease.
Pharmacodynamics	Transient upregulation of β-catenin in peripheral blood mononuclear cells (PBMCs) at the 40 mg dose of LY2090314.

Signaling Pathway

The primary mechanism of action of **LY2090314** involves the inhibition of GSK-3, a key negative regulator of the Wnt/β-catenin signaling pathway. Platinum-based chemotherapy induces DNA damage, leading to cell cycle arrest and apoptosis. The combination of **LY2090314** and platinum agents may lead to enhanced anti-tumor activity through complementary mechanisms.

Caption: Signaling pathways affected by **LY2090314** and platinum chemotherapy.

Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of **LY2090314** in combination with a platinum-based agent (cisplatin or carboplatin) on a cancer cell line.

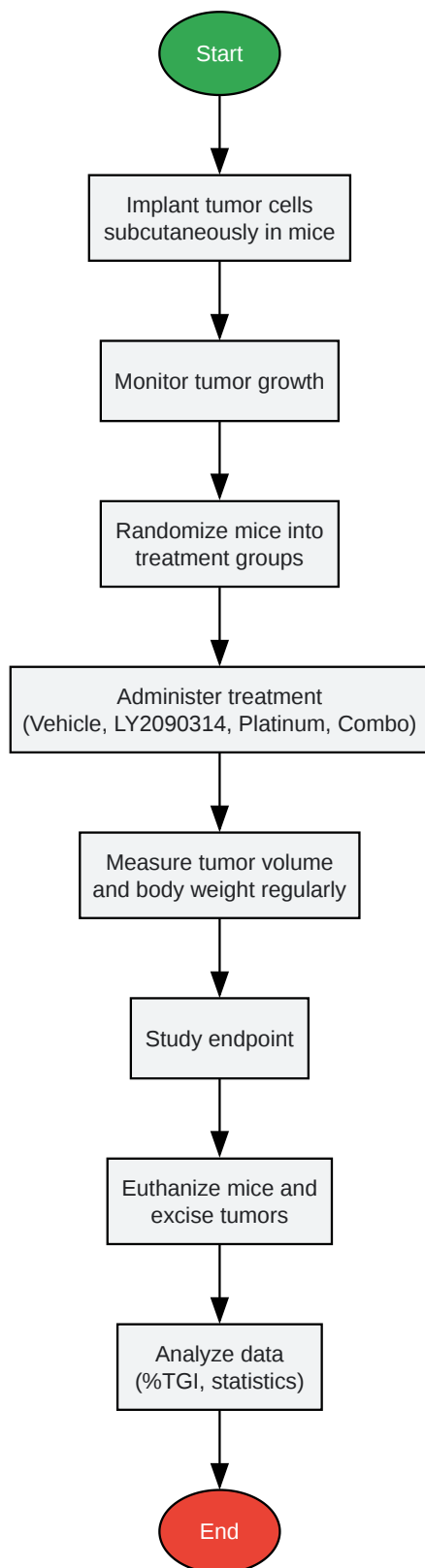
Materials:

- Cancer cell line of interest (e.g., A549, OVCAR-3)
- Complete cell culture medium
- 96-well cell culture plates
- **LY2090314** (stock solution in DMSO)
- Cisplatin or Carboplatin (stock solution in sterile water or saline)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- Phosphate-buffered saline (PBS)
- Multichannel pipette
- Microplate reader

Procedure:

- Cell Seeding:
 - Trypsinize and count cells.
 - Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μ L of complete medium.

- Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
- Drug Treatment:
 - Prepare serial dilutions of **LY2090314** and the platinum agent in complete medium.
 - For combination studies, prepare a matrix of concentrations based on the IC₅₀ of each drug alone.
 - Remove the medium from the wells and add 100 µL of the drug solutions (single agents and combinations). Include vehicle controls (medium with DMSO).
 - Incubate for 72 hours at 37°C in a 5% CO₂ incubator.
- MTT Addition and Incubation:
 - Add 10 µL of MTT solution (5 mg/mL) to each well.
 - Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
- Solubilization and Measurement:
 - Carefully remove the medium containing MTT.
 - Add 100 µL of solubilization solution to each well.
 - Gently pipette to ensure complete dissolution of the formazan crystals.
 - Read the absorbance at 570 nm using a microplate reader.
- Data Analysis:
 - Calculate the percentage of cell viability relative to the vehicle control.
 - Determine the IC₅₀ values for each drug and the combination.
 - Use software like CompuSyn to calculate the Combination Index (CI) to determine if the interaction is synergistic, additive, or antagonistic.



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